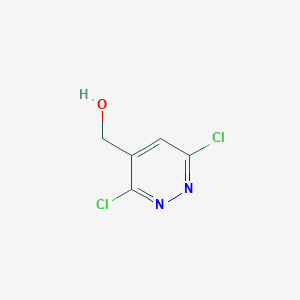

1-Methylindoline-6-carboxylic acid

Vue d'ensemble

Description

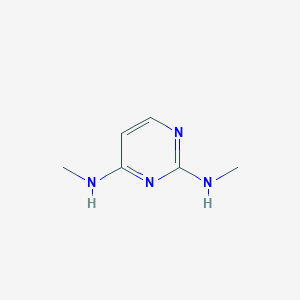

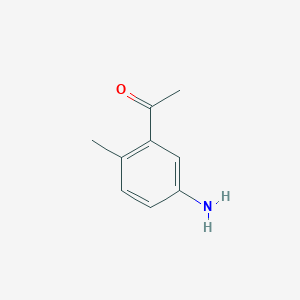

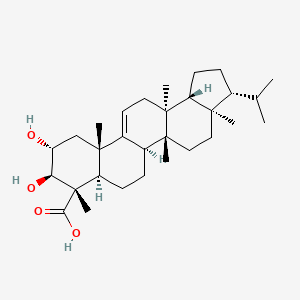

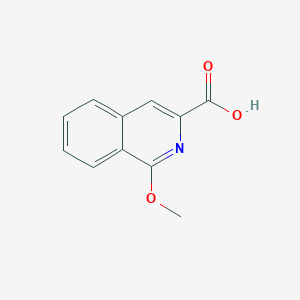

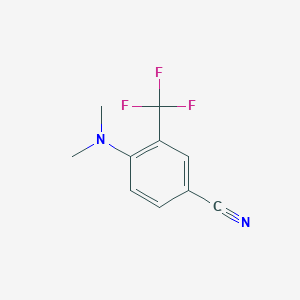

1-Methylindoline-6-carboxylic acid is a carboxylic acid derivative . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of indole derivatives, which include 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

Carboxylic acids, including 1-Methylindoline-6-carboxylic acid, are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . Thus the Ka of ethanoic acid, CH2CO2H, is 10^11 times larger than that of ethanol, CH3CH2OH .Physical And Chemical Properties Analysis

Carboxylic acids are hydrocarbon compounds in which a carboxyl group has substituted one or more of the hydrogen atoms in the hydrocarbon . The presence of a cis-double bond significantly lowers the melting point of a compound .Applications De Recherche Scientifique

Pharmaceutical Development

Indole derivatives are commonly used in the synthesis of pharmaceuticals due to their bioactive properties. They can interact with proteins and improve physicochemical properties of drug molecules .

Cancer Treatment

Some indole derivatives have been studied for their potential use in cancer therapy, as they show activity against cancer cells .

Antimicrobial Agents

Due to their biological activity, indole derivatives may serve as antimicrobial agents against various microbes .

Plant Biology

Compounds like indole-3-acetic acid, a derivative of indole, act as plant hormones and are involved in the regulation of plant growth .

Organic Synthesis

Indoles are used in organic chemistry for synthesizing various complex molecules, including those with potential therapeutic applications .

Neurological Disorders

Research has indicated that indole derivatives may have applications in treating different types of neurological disorders .

Safety and Hazards

1-Methylindoline-6-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .

Orientations Futures

The catalytic reduction of carboxylic acid derivatives, including 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

Mécanisme D'action

Target of Action

1-Methylindoline-6-carboxylic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them biologically active compounds. They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . This interaction can result in the activation or inhibition of the target, which can lead to a therapeutic effect.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

1-methyl-2,3-dihydroindole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRPPHGMTHMKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylindoline-6-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dichlorobenzo[b]thiophene](/img/structure/B1647452.png)

![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B1647476.png)

![1-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-amine;hydrochloride](/img/structure/B1647479.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647488.png)